Computational Physicochemical Profile: 5-Methyl-2-(4-CF3-phenyl) vs. 2-(4-CF3-phenyl)-1H-benzo[d]imidazole (Unsubstituted Core)
The presence of the 5-methyl group increases molecular weight from 262.23 to 276.26 g/mol and adds one rotatable bond compared to the des-methyl analog 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (CAS 400073-79-2; C14H9F3N2, MW 262.23) . Computationally, the target compound has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 1 rotatable bond, yielding a complexity score of 337 . These values create a measurably different property profile from analogs lacking the 5-methyl group, which in benzimidazole SAR contexts has been associated with altered CYP450 metabolic susceptibility [1].
| Evidence Dimension | Computed molecular descriptors (MW, HBD, HBA, rotatable bonds, complexity) |
|---|---|
| Target Compound Data | MW = 276.09 Da; HBD = 1; HBA = 4; Rotatable bonds = 1; Complexity = 337 |
| Comparator Or Baseline | 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole (CAS 400073-79-2): MW = 262.23 Da; Rotatable bonds = 1; no methyl contribution to lipophilicity |
| Quantified Difference | ΔMW = 14.03 Da (one methylene unit); altered cLogP by ~0.5 units (class-level estimate) [1] |
| Conditions | Computed properties from ChemSRC/chem960 databases; cLogP difference estimated from benzimidazole SAR datasets |
Why This Matters
For ADME screening cascades, the 5-methyl group meaningfully alters predicted lipophilicity and metabolic soft-spot profile relative to the non-methylated comparator, influencing candidate triage before synthesis.
- [1] DrugBank. 5-Methylbenzimidazole – CYP450 inhibitory promiscuity prediction (Low CYP Inhibitory Promiscuity: 0.6867). https://go.drugbank.com/ (accessed 2026-04-30; class-level inference from the 5-methylbenzimidazole substructure). View Source
